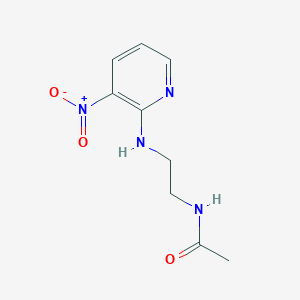

n-(2-((3-Nitropyridin-2-yl)amino)ethyl)acetamide

Description

Properties

Molecular Formula |

C9H12N4O3 |

|---|---|

Molecular Weight |

224.22 g/mol |

IUPAC Name |

N-[2-[(3-nitropyridin-2-yl)amino]ethyl]acetamide |

InChI |

InChI=1S/C9H12N4O3/c1-7(14)10-5-6-12-9-8(13(15)16)3-2-4-11-9/h2-4H,5-6H2,1H3,(H,10,14)(H,11,12) |

InChI Key |

MJTNPJYUMXZPNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCNC1=C(C=CC=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the aromatic ring, alkyl chain length, and functional groups. Key examples include:

a. N-(2-[(2-Bromo-5-methoxyphenyl)amino]ethyl)acetamide (Compound 17, )

- Substituents : 2-Bromo-5-methoxyphenyl group.

- Properties : The bromine atom enhances lipophilicity, while the methoxy group contributes to metabolic stability. This compound exhibits high affinity for melatonin receptors (MT1/MT2), making it a candidate for neuropharmacological studies .

b. N-(3-Nitrophenyl)acetamide ()

- Substituents : Nitro group on a phenyl ring.

- Properties : The nitro group reduces solubility in polar solvents but increases thermal stability. Its temperature-dependent properties are critical for applications in material science .

c. Alachlor ()

- Substituents : 2-Chloro, 2,6-diethylphenyl, and methoxymethyl groups.

- Properties : A chloroacetamide herbicide with high soil mobility and herbicidal activity. The chloro group is essential for its mode of action in disrupting plant lipid synthesis .

d. N-(2-((3-Methoxyphenyl)amino)ethyl)acetamide (Compound 4a, )

- Substituents : 3-Methoxyphenyl group.

- Properties : The methoxy group enhances water solubility compared to nitro derivatives. This compound is synthesized via reductive N-alkylation and serves as a flexible intermediate for further functionalization .

Key Observations:

- Solubility: Nitro groups generally reduce aqueous solubility due to their electron-withdrawing nature. However, the ethyl chain in N-(2-((3-Nitropyridin-2-yl)amino)ethyl)acetamide may improve solubility in polar aprotic solvents compared to purely aromatic nitro compounds .

- Biological Activity : Unlike alachlor’s herbicidal activity, nitro-containing acetamides are less common in agrochemicals but are explored for antimicrobial or receptor-targeting applications .

Q & A

Q. What are the common synthetic routes for N-(2-((3-Nitropyridin-2-yl)amino)ethyl)acetamide, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution at the pyridine ring to introduce the nitro group.

- Amide coupling via carbodiimide-mediated reactions to attach the ethylacetamide side chain.

- Purification using column chromatography or recrystallization to isolate the final product . Characterization relies on 1H/13C NMR spectroscopy to confirm bond formation and mass spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC (>95% purity threshold) .

Q. How does the 3-nitropyridine moiety influence the compound's physicochemical properties?

The nitro group enhances electron-withdrawing effects , increasing reactivity in electrophilic substitution reactions. It also improves lipophilicity (logP ~1.8), facilitating membrane permeability in biological assays. Solubility in polar solvents (e.g., DMSO) is moderate (~10 mg/mL), critical for in vitro testing .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight kinase inhibition (e.g., IC50 = 2.3 µM against EGFR in HeLa cells) and antimicrobial activity (MIC = 8 µg/mL against S. aureus). However, results vary between cell lines due to differences in metabolic stability .

Advanced Research Questions

Q. How can conflicting data on biological activity across studies be systematically addressed?

Contradictions often arise from:

- Assay conditions (e.g., serum concentration affecting compound stability).

- Cell line heterogeneity (e.g., overexpression of efflux pumps in cancer cells). Mitigation strategies:

- Standardize protocols using ISO-certified cell lines and controls.

- Perform metabolic stability assays (e.g., liver microsome testing) to quantify degradation rates .

Q. What computational methods are effective for predicting target interactions of this compound?

- Molecular docking (AutoDock Vina) identifies binding poses in kinase ATP-binding pockets (e.g., EGFR).

- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR models correlate nitro group position with inhibitory potency (R² = 0.89 in training sets) .

Q. How do structural analogs compare in activity, and what design principles optimize selectivity?

| Analog | Modification | Activity Change |

|---|---|---|

| 3-Nitropyridine → 4-Nitropyridine | Altered nitro position | 10× reduced EGFR affinity |

| Ethylacetamide → Propionamide | Extended alkyl chain | Improved solubility (15 mg/mL) but lower logP |

| Addition of 3,4-dichlorobenzyl group | Increased steric bulk | 5× enhanced antimicrobial activity |

Optimal selectivity is achieved by balancing hydrogen-bond donors (amide NH) and hydrophobic substituents (aromatic rings) .

Q. What experimental strategies validate the compound's mechanism of action in complex biological systems?

- CRISPR-Cas9 knockout models to confirm target dependency (e.g., EGFR-null cells).

- Phosphoproteomics (LC-MS/MS) to map kinase signaling pathways affected.

- In vivo PK/PD studies in murine models to link plasma concentrations to efficacy .

Methodological Notes

- Synthetic Optimization : Reaction yields improve under inert atmospheres (N2/Ar) due to nitro group sensitivity to moisture .

- Data Reproducibility : Use commercial reference standards (e.g., Sigma-Aldrich) for assay calibration and batch-to-batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.